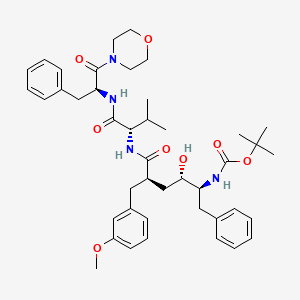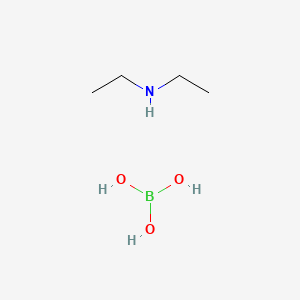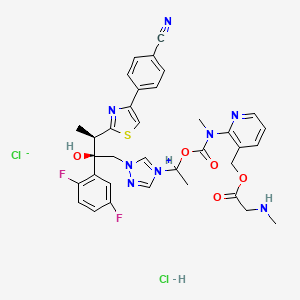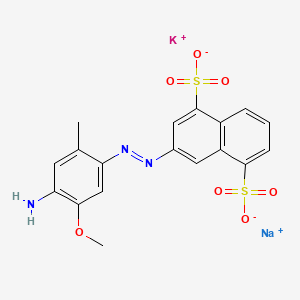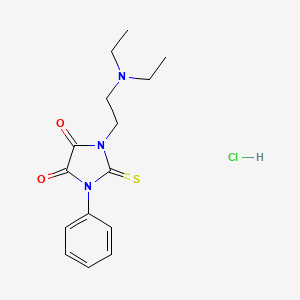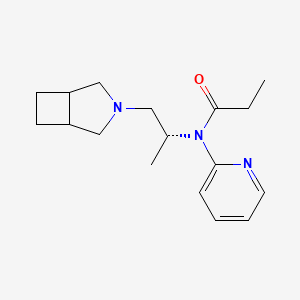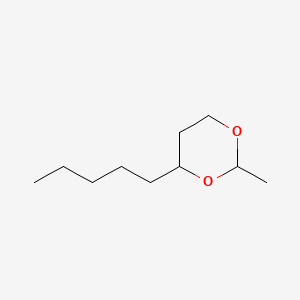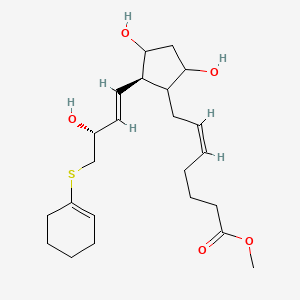
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester is a synthetic compound that belongs to the class of prostaglandin analogs Prostaglandins are lipid compounds that have diverse hormone-like effects in animals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester typically involves multiple steps. One common method includes the reaction of cyclohexene with sulfur to form cyclohex-1-enylthio. This intermediate is then reacted with 17,18,19,20-tetranor-pgf2-alpha under specific conditions to yield the desired ester. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in prostaglandin signaling. This modulation can lead to changes in cellular functions such as inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: A simple cyclic alkene that serves as a precursor in the synthesis of various compounds.
Prostaglandin F2-alpha: A naturally occurring prostaglandin with similar biological activities.
Uniqueness
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
73285-92-4 |
|---|---|
Fórmula molecular |
C23H36O5S |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
methyl (Z)-7-[(2R)-2-[(E,3R)-4-(cyclohexen-1-ylsulfanyl)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H36O5S/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,7,9,13-14,17,19-22,24-26H,3-6,8,10-12,15-16H2,1H3/b7-2-,14-13+/t17-,19?,20-,21?,22?/m1/s1 |
Clave InChI |
BPNAARDHUSNZPG-BGEQTRSDSA-N |
SMILES isomérico |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](CSC2=CCCCC2)O |
SMILES canónico |
COC(=O)CCCC=CCC1C(CC(C1C=CC(CSC2=CCCCC2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


